3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one
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Overview
Description
3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one is a heterocyclic compound that features a benzothiophene core with a dimethylaminomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one typically involves the reaction of benzothiophene derivatives with dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic substrate, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]furan-2(3H)-one
- 3-[(Dimethylamino)methylidene]thiophene-2(3H)-one
- 3-[(Dimethylamino)methylidene]pyrrole-2(3H)-one
Uniqueness
3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56429-30-2 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-benzothiophen-2-one |
InChI |
InChI=1S/C11H11NOS/c1-12(2)7-9-8-5-3-4-6-10(8)14-11(9)13/h3-7H,1-2H3 |
InChI Key |
MMOBYZFFYXQSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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